5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Overview
Description
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a chemical compound with the empirical formula C10H10BrNO3 . It has a molecular weight of 272.10 .
Molecular Structure Analysis
The SMILES string for this compound is COC(OC)c1cc2cc(Br)cnc2o1 . This provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the use of related brominated and pyridine-containing compounds as precursors in the synthesis of various heterocyclic systems. For instance, compounds derived from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine have been utilized to create pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing the potential of bromo-substituted pyridines in constructing complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiprotozoal Agents
Compounds structurally similar to 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine have been investigated for their antiprotozoal properties. A study on novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from brominated furan compounds, showed significant in vitro and in vivo activity against protozoal infections, highlighting the potential of these compounds in developing new antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and DNA Interaction Studies
The spectroscopic and theoretical studies on 5-Bromo-2-(trifluoromethyl)pyridine provided insights into the molecular structure, DNA interaction, and antimicrobial properties. Such studies suggest the potential for brominated pyridines in biomedical research, including the investigation of their interactions with biological molecules and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Polyheterocyclic Ring Systems
Research utilizing 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems highlights the role of brominated pyridine derivatives in synthesizing complex organic molecules. These findings demonstrate the versatility of such compounds in organic synthesis and the development of novel chemical entities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Antioxidants
The study on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, including their antioxidant properties, provides a basis for the use of brominated pyridine derivatives in developing potent chain-breaking antioxidants. This research underscores the potential application of these compounds in pharmaceutical and material sciences (Wijtmans et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMUAFAQHGKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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